

Butylbenzene: A Technical Overview of its Properties and Analysis

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Compound of Interest

Compound Name: Butylbenzene

Cat. No.: B1677000

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This technical guide provides an in-depth overview of the fundamental physicochemical properties of **butylbenzene**, a common organic compound utilized in various industrial and research applications. This document outlines its key identifiers and presents a standardized experimental workflow for its analysis.

Core Physicochemical Data

The essential identification and property data for **butylbenzene** are summarized in the table below. This information is critical for proper handling, documentation, and experimental design.

Parameter	Value	References
CAS Number	104-51-8	[1][2][3][4]
Molecular Weight	134.22 g/mol	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₄	[3][4]
Density	0.86 g/mL at 25 °C	[2]
Boiling Point	183 °C	[2]
Melting Point	-88 °C	[2]

Experimental Protocol: Quantification of Butylbenzene in Aqueous Samples via SPME-GC-FID

A prevalent method for the analysis of **butylbenzene**, particularly in environmental or biological samples, involves Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID). This technique is noted for its efficiency and speed in analyzing benzene, toluene, ethylbenzene, and xylene isomers (BTEX), a group to which **butylbenzene** is closely related.^[5]

Objective: To determine the concentration of **butylbenzene** in a high-concentration aqueous sample.

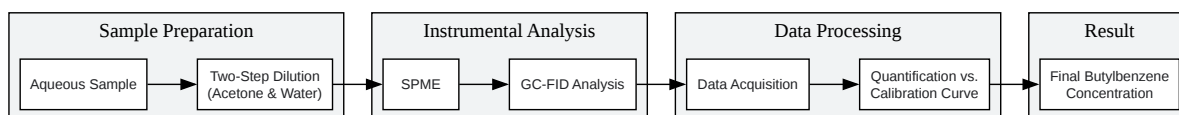
Methodology:

- **Sample Preparation and Dilution:** Due to the limitations of SPME fiber capacity with high-concentration samples, a two-step dilution is often necessary.^[5]
 - An initial dilution is performed using a solvent such as acetone.
 - A subsequent dilution is made with distilled water to bring the analyte concentration within the linear range of the instrument and to ensure the sample remains in a single phase.^[5] It is recommended to dilute samples to below the aqueous solubility predicted by Raoult's law to ensure accurate quantification.^[5]
- **Solid-Phase Microextraction (SPME):**
 - An automated SPME system is employed for consistency.
 - The SPME fiber is exposed to the headspace of the diluted aqueous sample. Volatile organic compounds, including **butylbenzene**, adsorb onto the fiber coating.
- **Gas Chromatography-Flame Ionization Detection (GC-FID):**
 - The SPME fiber is injected into the heated inlet of the gas chromatograph, where the adsorbed analytes are desorbed.

- The analytes are separated based on their boiling points and interactions with the stationary phase of the GC column.
- The separated compounds are then detected by the Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte present.
- Quantification:
 - A calibration curve is generated using a series of standards with known concentrations of **butylbenzene**.
 - The concentration of **butylbenzene** in the unknown sample is determined by comparing its peak area from the GC-FID analysis to the calibration curve.

Analytical Workflow for Butylbenzene Identification

The logical process for identifying and characterizing **butylbenzene** in a sample is depicted in the following workflow diagram.



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Caption: Workflow for **Butylbenzene** Quantification.

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